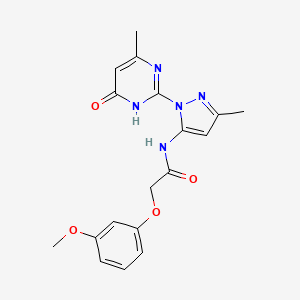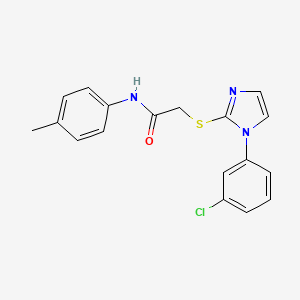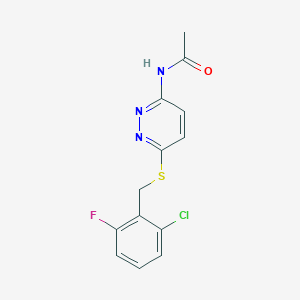![molecular formula C13H11ClO2S B2595528 2-メチル-[1,1'-ビフェニル]-4-スルホニルクロリド CAS No. 1368604-87-8](/img/structure/B2595528.png)
2-メチル-[1,1'-ビフェニル]-4-スルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
科学的研究の応用
2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.
Industry: Applied in the production of dyes, pigments, and polymers due to its reactivity and ability to introduce sulfonyl groups into organic molecules.
作用機序
Target of Action
Many organic compounds, including biphenyl derivatives, can interact with various proteins, enzymes, or cellular structures in the body. The specific targets of “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” would depend on its chemical structure and properties .
Mode of Action
The compound could interact with its targets through various types of chemical interactions, such as covalent bonding, hydrogen bonding, or hydrophobic interactions. These interactions could alter the function of the target, leading to changes at the cellular level .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it interacts with an enzyme involved in a particular metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could influence its absorption and distribution, while its chemical structure could affect how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors like pH and temperature could affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
It is known that benzylic halides, such as this compound, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, due to the resonance-stabilized carbocation .
Molecular Mechanism
It is known that benzylic halides can undergo free radical reactions . In these reactions, a radical is formed at the benzylic position, which can then participate in various reactions, including nucleophilic substitution and oxidation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the sulfonation of 2-Methyl-[1,1’-biphenyl] followed by chlorination. One common method is the reaction of 2-Methyl-[1,1’-biphenyl] with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The biphenyl structure can undergo oxidation to form biphenyl quinones under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve oxidation of the biphenyl structure.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biphenyl Quinones: Formed from the oxidation of the biphenyl structure.
類似化合物との比較
2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride can be compared with other biphenyl derivatives, such as:
2-Methyl-[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group. It is less reactive and used in different applications.
4-Bromo-2-Methyl-[1,1’-biphenyl]: Contains a bromine atom instead of a sulfonyl chloride group. It undergoes different types of reactions, such as halogenation and cross-coupling reactions.
2-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group. It is used in the synthesis of esters and amides.
The uniqueness of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride lies in its high reactivity and versatility, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-methyl-4-phenylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-9-12(17(14,15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGIBRDNECYCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595447.png)
![1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol](/img/structure/B2595448.png)



![3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile](/img/structure/B2595456.png)
![2,4-dichloro-6-{7-methoxy-4H,5H-pyrrolo[1,2-a]quinoxalin-4-yl}phenol](/img/structure/B2595457.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2595459.png)


![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)

![N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2595465.png)

